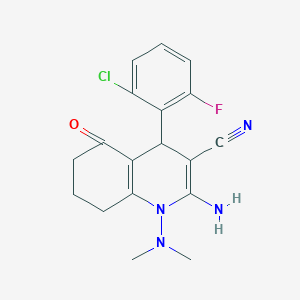![molecular formula C18H16N2O2S2 B6139612 N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6139612.png)
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide, also known as MT-2, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in the field of melanoma treatment. MT-2 is a melanocortin receptor agonist that stimulates the production of melanin in the skin, which has been shown to have protective effects against UV radiation-induced damage. In addition, MT-2 has been studied for its potential anti-inflammatory and neuroprotective properties.
Mécanisme D'action
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide acts as an agonist for the melanocortin receptors, which are G protein-coupled receptors that are expressed on the surface of melanocytes. Activation of these receptors by this compound leads to the production of melanin in the skin, which can help to protect against UV radiation-induced damage. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may be mediated by its interactions with other receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on melanin production, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for the melanocortin receptors. This allows for precise control over the effects of the peptide on melanocyte function. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the peptide over time.
Orientations Futures
There are a number of potential future directions for research on N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of this compound analogs that have improved pharmacokinetic properties, such as longer half-lives or increased specificity for certain melanocortin receptor subtypes. Another area of interest is the potential use of this compound in combination with other therapies for the treatment of melanoma, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the anti-inflammatory and neuroprotective effects of this compound and to determine whether these effects could be beneficial in the treatment of other conditions, such as Alzheimer's disease or multiple sclerosis.
Méthodes De Synthèse
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis is typically carried out using automated peptide synthesizers, which allow for precise control over the reaction conditions and the sequence of amino acids added to the peptide chain.
Applications De Recherche Scientifique
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in the treatment of melanoma. Melanoma is a type of skin cancer that is characterized by the uncontrolled growth of melanocytes, the cells that produce melanin. This compound has been shown to stimulate the production of melanin in the skin, which can help to protect against UV radiation-induced damage and potentially reduce the risk of melanoma development.
Propriétés
IUPAC Name |
N-[2-methyl-4-[(2-thiophen-2-ylacetyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-12-10-13(19-17(21)11-14-4-2-8-23-14)6-7-15(12)20-18(22)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTJPUNVBLSEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6139532.png)
![N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6139538.png)
![(3R*,4R*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6139557.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B6139562.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B6139566.png)

![N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139583.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6139586.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-ethylpiperidine](/img/structure/B6139591.png)
![N-methyl-5-(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139597.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxy-6-iodophenoxy}acetamide](/img/structure/B6139604.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B6139618.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B6139632.png)
![N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B6139635.png)